molecular formula C9H16OS B13833652 O-prop-2-enyl hexanethioate

O-prop-2-enyl hexanethioate

Cat. No.: B13833652
M. Wt: 172.29 g/mol
InChI Key: AAZYSSVFOKJVHU-UHFFFAOYSA-N
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Description

S-prop-2-en-1-yl butanethioate: is an organic compound with the molecular formula C9H16OS . It is known for its distinct odor profile and is used in various applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-prop-2-en-1-yl butanethioate typically involves the reaction of butanethioic acid with prop-2-en-1-ol under specific conditions. This reaction is often carried out in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of S-prop-2-en-1-yl butanethioate may involve a one-pot, solvent-free, and catalyst-free synthesis method. This method is advantageous as it reduces the environmental impact and simplifies the production process .

Chemical Reactions Analysis

Types of Reactions: S-prop-2-en-1-yl butanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

S-prop-2-en-1-yl butanethioate has several scientific research applications, including:

Mechanism of Action

The mechanism by which S-prop-2-en-1-yl butanethioate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with olfactory receptors to produce its characteristic odor. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its biological activities .

Comparison with Similar Compounds

Uniqueness: S-prop-2-en-1-yl butanethioate is unique due to its specific combination of a thioester functional group and an allyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the fragrance and flavor industry .

Properties

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

O-prop-2-enyl hexanethioate

InChI

InChI=1S/C9H16OS/c1-3-5-6-7-9(11)10-8-4-2/h4H,2-3,5-8H2,1H3

InChI Key

AAZYSSVFOKJVHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=S)OCC=C

Origin of Product

United States

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